β-Nicotinamide adenine dinucleotide phosphate (NADP, CAS 53-59-8) is a phosphorylated redox coenzyme that acts as the universal electron carrier for anabolic metabolism and antioxidant defense. It is structurally distinct from its non-phosphorylated analog NAD through an additional 2′-phosphate group on the adenosine ribose.
Molecular FormulaC21H28N7O17P3
Molecular Weight743.4 g/mol
CAS No.53-59-8
Cat. No.B162922
⚠ Attention: For research use only. Not for human or veterinary use.
NADP (CAS 53-59-8) Coenzyme Technical Baseline and Procurement Specifications
β-Nicotinamide adenine dinucleotide phosphate (NADP, CAS 53-59-8) is a phosphorylated redox coenzyme that acts as the universal electron carrier for anabolic metabolism and antioxidant defense [1]. It is structurally distinct from its non-phosphorylated analog NAD through an additional 2′-phosphate group on the adenosine ribose [2]. This single phosphate moiety fundamentally reroutes the coenzyme from catabolic (energy-generating) pathways to anabolic (biosynthetic) and reductive processes [1]. Commercially, NADP is available as a free acid or disodium salt, with analytical specifications typically citing HPLC purity of ≥95% for research-grade material, and up to ≥83%–98% for industrial or diagnostic preparations [3]. For procurement, lyophilized powder stored at -20°C exhibits stability of 36 months, while reconstituted solutions should be used within 3 months and stored at -20°C to avoid potency loss [4].
FormatFree acid or disodium salt; select based on solubility and buffer compatibility requirements
SpecificationResearch-grade HPLC purity typical; verify lot-specific COA for NAD+ contamination levels
StorageLyophilized powder stable at -20°C; reconstituted solutions require controlled short-term use
[1] Blacker TS, et al. Separating NADH and NADPH fluorescence in live cells and tissues using FLIM. Nat Commun. 2014;5:3936. View Source
[2] Capone M, et al. Re-engineering the discrimination between the oxidized coenzymes NAD+ and NADP+ in clostridial glutamate dehydrogenase. FEBS J. 2011;278(12):2071-2086. View Source
[3] TCI Europe. β-Nicotinamide Adenine Dinucleotide Phosphate [for Biochemical Research] specification: Purity(HPLC) min. 83.0 area%. View Source
[4] AdooQ Bioscience. NADP product storage and stability: 36 months lyophilized at -20°C; 3 months in solution at -20°C. View Source
Why NAD (CAS 53-84-9) Cannot Substitute for NADP (CAS 53-59-8) in Redox Assays and Biocatalysis
Generic substitution of NADP with NAD is invalid because the 2′-phosphate group of NADP serves as a critical molecular determinant of enzyme specificity, binding affinity, and metabolic pathway segregation [1]. While NAD+ and NADP+ are structurally similar, they are not freely interchangeable in the vast majority of enzymatic reactions [2]. Wild-type enzymes often exhibit discrimination ratios exceeding 100-fold in catalytic efficiency, with some dehydrogenases showing up to 11,000:1 activity ratios [1][3]. The phosphate group not only enhances binding through specific interactions with conserved arginine and lysine residues but also dictates the proper orientation of the nicotinamide ring for hydride transfer [4]. Attempting to use NAD in an NADP-dependent diagnostic kit or biocatalytic system will result in reaction failure, false-negative results, or drastically reduced turnover frequencies [5].
Phosphate Recognition
NAD lacks the 2′-phosphate group critical for enzyme binding and orientation; NAD may not support NADP-dependent activity.
Catalytic Efficiency Gap
Reported >100-fold preference for NADP+ over NAD+ in wild-type enzymes limits direct substitution in quantitative assays.
Assay Outcome Shift
Substituting NAD may alter turnover frequency and lead to misread results in NADP-dependent diagnostic or biocatalytic systems.
[1] Capone M, et al. Re-engineering the discrimination between the oxidized coenzymes NAD+ and NADP+ in clostridial glutamate dehydrogenase. FEBS J. 2011;278(12):2071-2086. View Source
[2] Olavarría K, et al. The cofactor preference of glucose-6-phosphate dehydrogenase from Escherichia coli. FEBS J. 2012;279(13):2296-309. View Source
[3] Leyva JA, et al. Eubacterial isocitrate dehydrogenase with dual specificity for NAD and NADP from Rhodomicrobium vannielii. FEMS Microbiol Lett. 1989;60(3):297-301. View Source
[4] Chen X, et al. The 2'-phosphate of NADP is responsible for proper orientation of the nicotinamide ring. J Biol Chem. 2006;281(39):28335-28344. View Source
[5] Han L. Engineering Redox Chemistry in Biocatalysis. AIChE Annual Meeting; 2023. View Source
Quantitative Differentiation of NADP (CAS 53-59-8) Against NAD and NADPH in Enzyme Kinetics, Stability, and Purity
Kinetic Preference for NADP+ Over NAD+ in Glucose-6-Phosphate Dehydrogenase
E. coli glucose-6-phosphate dehydrogenase (G6PDH) exhibits a 410-fold reduction in catalytic performance when NAD+ substitutes for NADP+ as cofactor [1]. This quantifies the absolute requirement for the 2′-phosphate group for efficient catalysis.
[1] Olavarría K, et al. The cofactor preference of glucose-6-phosphate dehydrogenase from Escherichia coli. FEBS J. 2012;279(13):2296-309. View Source
NADP+ Contamination Artifact in Commercial Preparations
Commercial NADP+ samples contain 0.04% to 0.37% NAD+ contamination, which can create a false view of coenzyme specificity [1]. This contamination is sufficient to generate measurable activity in assays designed to detect NADP+ utilization, but which are actually reporting NAD+ reduction [1]. Purification of NADP+ eliminated this burst activity, revealing that the true NAD+:NADP+ activity ratio is 11,000:1, not 300:1 as previously estimated [1].
NAD+ Contamination ImpactHead-to-head
0.04–0.37% NAD+ in commercial samples
Trace NAD+ alters specificity measurement
Purified NADP+ reveals 11,000:1 true activity ratio
[1] Capone M, et al. Re-engineering the discrimination between the oxidized coenzymes NAD+ and NADP+ in clostridial glutamate dehydrogenase. FEBS J. 2011;278(12):2071-2086. View Source
Stability Comparison of NADPH vs. NADH Under Assay Conditions
NADPH degrades faster than NADH under identical conditions of pH, temperature, and ionic strength [1]. The degradation rate of NADPH is most sensitive to temperature and hydronium ion concentration, with reaction orders near 0.5 for NADPH versus ~1 for NADH [1].
NADPH degrades faster; rate constants differ more at higher pH and lower anion concentrations
Conditions
Aqueous solutions, varied pH (6.0–8.0), temperature (4–37°C), ionic strength
Why This Matters
This differential stability dictates that NADPH-based assays require stricter storage and handling protocols than NADH-based assays to prevent false-negative results due to cofactor degradation.
[1] Wu JT, et al. Stability of NADPH: effect of various factors on the kinetics of degradation. Clin Chem. 1986;32(2):314-9. View Source
Analytical Differentiation by HPLC: Distinct Retention Times for NADP+ and NAD+
Reverse-phase HPLC with isocratic elution separates NADP+ from NAD+ with baseline resolution under specific mobile phase conditions [1]. The method achieves linear quantitation from 0.005 to 0.8 nmol for oxidized species, enabling precise measurement of both cofactors in complex biological matrices [1].
For accurate cellular redox state analysis, simultaneous quantitation of NADP+ and NAD+ requires validated HPLC methods that exploit their chromatographic differences; substitution of one for the other would yield incorrect metabolic flux data.
[1] Stocchi V, et al. Analysis of oxidized and reduced pyridine dinucleotides in rat liver by high-performance liquid chromatography. Anal Biochem. 1985;151(2):343-7. View Source
Km Values Reveal 62.5-Fold Higher Affinity for NADP+ Over NAD+ in Dual-Specificity Dehydrogenase
In Rhodomicrobium vannielii isocitrate dehydrogenase, the apparent Km for NADP+ is 12 μM, compared to 0.75 mM for NAD+, representing a 62.5-fold higher affinity for the phosphorylated cofactor [1].
Cell-free extracts of R. vannielii, standard isocitrate dehydrogenase assay
Why This Matters
Even in enzymes that can technically use both cofactors, the physiological preference for NADP+ is overwhelming at typical intracellular concentrations, making NADP+ the only practical choice for kinetic assays or industrial biocatalysis.
[1] Leyva JA, et al. Eubacterial isocitrate dehydrogenase with dual specificity for NAD and NADP from Rhodomicrobium vannielii. FEMS Microbiol Lett. 1989;60(3):297-301. View Source
Validated Application Scenarios for NADP (CAS 53-59-8) Based on Quantitative Evidence
High-Throughput Screening of Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibitors
G6PDH is the first and rate-limiting enzyme of the pentose phosphate pathway, and its inhibition is a therapeutic target in cancer and parasitic diseases. As demonstrated by the 410-fold preference for NADP+ over NAD+ in E. coli G6PDH [1], NADP+ is the only cofactor capable of supporting robust, quantifiable enzyme activity in this assay. Substituting NAD+ would yield false-negative results and invalidate high-throughput screening campaigns. Procurement of high-purity NADP+ (≥95% HPLC) is essential to avoid kinetic artifacts from NAD+ contamination [2].
Quantitative Cellular Redox State Analysis via HPLC
Accurate determination of the NADP+/NADPH ratio is critical for assessing oxidative stress, metabolic disease, and cancer biology. The validated HPLC method of Stocchi et al. (1985) [3] achieves baseline separation of NADP+ from NAD+, with a linear detection range of 0.005–0.8 nmol and recovery rates of 94.5–99.3%. This method is incompatible with NAD+ substitution, as the two coenzymes exhibit distinct retention times and redox roles. Researchers quantifying NADP+ pools in tissue extracts must use authentic NADP+ (CAS 53-59-8) to ensure accurate calibration and peak identification.
NADPH-Dependent Biocatalysis for Chiral Pharmaceutical Intermediates
Industrial biocatalysis increasingly employs NADPH-dependent ketoreductases (KREDs) for the asymmetric synthesis of statin intermediates and other high-value chiral alcohols. The inherent instability of NADPH relative to NADH [4] necessitates rigorous cofactor handling protocols, including storage at -20°C and use of fresh solutions within 3 months [5]. Furthermore, the high cost and low stability of NADP in purified enzyme systems often drive the development of cofactor regeneration cascades [6]. For process chemists, selecting NADP+ over NAD+ is non-negotiable due to the absolute cofactor specificity of most KREDs; using NAD+ would result in zero product formation.
Clinical Diagnostic Kits for Creatine Kinase (CK) and G6PDH Deficiency
NADP+ is a core reagent in diagnostic kits for creatine kinase (CK-MB for myocardial infarction) and G6PDH deficiency (neonatal screening). In the FDA-cleared Bio-Rad CODA GALT assay, NADP+ serves as the essential cofactor for the enzymatic cascade that generates a colorimetric readout from dried blood spots [7]. Substitution with NAD+ would abolish the reaction, leading to false-negative results for galactosemia and G6PDH deficiency. Diagnostic manufacturers must source NADP+ of defined purity (typically ≥95% by HPLC) and with certificates of analysis confirming low NAD+ contamination to meet regulatory requirements for assay linearity and sensitivity.
Application
Selection Property
Validation Focus
G6PDH inhibitor screening
Cofactor specificity (NADP+ vs NAD+)
Kinetic fidelity and NAD+ contamination review
Cellular redox analysis by HPLC
Chromatographic separation from NAD+
Linearity and recovery in complex matrices
NADPH-dependent biocatalysis
Cofactor stability and handling protocol
Degradation kinetics under process conditions
Colorimetric diagnostic assay development
High-purity NADP+ with low NAD+ contamination
Assay linearity and sensitivity endpoints
[1] Olavarría K, et al. The cofactor preference of glucose-6-phosphate dehydrogenase from Escherichia coli. FEBS J. 2012;279(13):2296-309. View Source
[2] Capone M, et al. Re-engineering the discrimination between the oxidized coenzymes NAD+ and NADP+ in clostridial glutamate dehydrogenase. FEBS J. 2011;278(12):2071-2086. View Source
[3] Stocchi V, et al. Analysis of oxidized and reduced pyridine dinucleotides in rat liver by high-performance liquid chromatography. Anal Biochem. 1985;151(2):343-7. View Source
[4] Wu JT, et al. Stability of NADPH: effect of various factors on the kinetics of degradation. Clin Chem. 1986;32(2):314-9. View Source
[5] AdooQ Bioscience. NADP product storage and stability: 36 months lyophilized at -20°C; 3 months in solution at -20°C. View Source
[6] Han L. Engineering Redox Chemistry in Biocatalysis. AIChE Annual Meeting; 2023. View Source
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